Cas no 53985-54-9 (2-(benzyloxy)-5-(trifluoromethyl)benzoic acid)

2-(Benzyloxy)-5-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound featuring a benzyl ether and a carboxylic acid functional group. The trifluoromethyl substituent enhances its electron-withdrawing properties, making it valuable in pharmaceutical and agrochemical synthesis. The benzyloxy group provides stability and can serve as a protecting group in multistep reactions. This compound is particularly useful as an intermediate in the preparation of bioactive molecules due to its ability to modulate electronic and steric effects. Its high purity and well-defined structure ensure consistent performance in synthetic applications. Suitable for use in medicinal chemistry and material science, it offers versatility in designing advanced chemical entities.
2-(benzyloxy)-5-(trifluoromethyl)benzoic acid structure
53985-54-9 structure
Product Name:2-(benzyloxy)-5-(trifluoromethyl)benzoic acid
CAS No:53985-54-9
MF:C15H11F3O3
MW:296.241255044937
CID:355912
PubChem ID:13026918
Update Time:2025-05-23

2-(benzyloxy)-5-(trifluoromethyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 2-(phenylmethoxy)-5-(trifluoromethyl)-
    • 2-phenylmethoxy-5-(trifluoromethyl)benzoic acid
    • 2-(benzyloxy)-5-(trifluoromethyl)benzoic acid
    • SCHEMBL4200632
    • 2-[(Phenylmethyl)oxy]-5-(trifluoromethyl)benzoic acid
    • 2-benzyloxy-5-trifluoromethylbenzoic acid
    • EN300-1703856
    • E92754
    • CS-0190321
    • 53985-54-9
    • AKOS011997876
    • DTXSID70515595
    • Inchi: 1S/C15H11F3O3/c16-15(17,18)11-6-7-13(12(8-11)14(19)20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20)
    • InChI Key: HWGYOFVHXMEEJT-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=C(C(=O)O)C=1)OCC1C=CC=CC=1)(F)F

Computed Properties

  • Exact Mass: 296.06603
  • Monoisotopic Mass: 296.06602869g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 351
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • PSA: 46.53

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Additional information on 2-(benzyloxy)-5-(trifluoromethyl)benzoic acid

2-(Benzyloxy)-5-(Trifluoromethyl)Benzoic Acid: A Comprehensive Overview

The compound 2-(benzyloxy)-5-(trifluoromethyl)benzoic acid, identified by the CAS number 53985-54-9, is a structurally complex organic molecule with significant potential in various scientific and industrial applications. This compound is characterized by its unique combination of functional groups, including a benzyloxy substituent at the 2-position and a trifluoromethyl group at the 5-position on the benzoic acid backbone. These features not only influence its chemical reactivity but also contribute to its versatility in different chemical environments.

The synthesis of 2-(benzyloxy)-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions, often utilizing advanced techniques such as Suzuki coupling or nucleophilic aromatic substitution. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing the overall yield. The presence of the trifluoromethyl group introduces electron-withdrawing effects, which can significantly alter the electronic properties of the molecule, making it suitable for applications in pharmaceuticals and agrochemicals.

In recent years, there has been a growing interest in exploring the biological activities of 2-(benzyloxy)-5-(trifluoromethyl)benzoic acid. Studies have shown that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for drug development. Additionally, its ability to act as a chiral auxiliary in asymmetric synthesis has been highlighted in several research papers, further underscoring its importance in organic chemistry.

The structural uniqueness of 2-(benzyloxy)-5-(trifluoromethyl)benzoic acid also makes it an attractive substrate for materials science applications. For instance, researchers have investigated its potential as a building block for advanced polymers and nanomaterials. The trifluoromethyl group's fluorine atoms contribute to enhanced thermal stability and chemical resistance, which are desirable properties in high-performance materials.

In terms of environmental impact, recent studies have focused on the biodegradation pathways of 2-(benzyloxy)-5-(trifluoromethyl strong>)< strong > benzoic acid strong > . These studies aim to assess its eco-friendliness and develop strategies for minimizing its environmental footprint. The results suggest that under specific microbial conditions, the compound can undergo efficient biodegradation, reducing concerns about long-term persistence in ecosystems.

The integration of computational chemistry tools has further enhanced our understanding of 2-(< strong > benzyloxy strong > )-5-(< strong > trifluoromethyl strong > )< strong > benzoic acid strong > 's properties. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns, enabling more accurate predictions of its behavior in different chemical reactions. This computational approach has also facilitated the design of novel derivatives with improved functionality.

In conclusion, 2-(< strong > benzyloxy strong > )-5-(< strong > trifluoromethyl strong > )< strong > benzoic acid strong > (CAS No. 53985-54-9) is a multifaceted compound with significant potential across various fields. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in modern chemistry research. As ongoing studies continue to uncover new aspects of its properties and uses, this compound is poised to make even greater contributions to science and industry.

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